molecular formula C18H23F3N2O3 B2837917 Methyl 4-((3-(4-(trifluoromethyl)phenyl)propanamido)methyl)piperidine-1-carboxylate CAS No. 1798028-30-4

Methyl 4-((3-(4-(trifluoromethyl)phenyl)propanamido)methyl)piperidine-1-carboxylate

Cat. No.: B2837917
CAS No.: 1798028-30-4
M. Wt: 372.388
InChI Key: DYUIYQXNOZNMTQ-UHFFFAOYSA-N
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Description

Methyl 4-((3-(4-(trifluoromethyl)phenyl)propanamido)methyl)piperidine-1-carboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring, a trifluoromethyl group, and a carboxylate ester, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-(4-(trifluoromethyl)phenyl)propanamido)methyl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a trifluoromethylation reaction, which can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Amidation: The amide bond is formed by reacting the piperidine derivative with 4-(trifluoromethyl)phenylpropanoic acid under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.

    Substitution: Strong nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amine derivatives.

    Substitution: Substituted aromatic compounds with modified trifluoromethyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, Methyl 4-((3-(4-(trifluoromethyl)phenyl)propanamido)methyl)piperidine-1-carboxylate is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. The presence of the trifluoromethyl group can improve the pharmacokinetic properties of drugs, making this compound a candidate for further drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as increased resistance to chemical degradation or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of Methyl 4-((3-(4-(trifluoromethyl)phenyl)propanamido)methyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity to these targets by increasing hydrophobic interactions and improving the overall stability of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((3-(4-fluorophenyl)propanamido)methyl)piperidine-1-carboxylate
  • Methyl 4-((3-(4-chlorophenyl)propanamido)methyl)piperidine-1-carboxylate
  • Methyl 4-((3-(4-bromophenyl)propanamido)methyl)piperidine-1-carboxylate

Uniqueness

Compared to similar compounds, Methyl 4-((3-(4-(trifluoromethyl)phenyl)propanamido)methyl)piperidine-1-carboxylate stands out due to the presence of the trifluoromethyl group. This group significantly enhances the compound’s chemical stability, lipophilicity, and metabolic resistance, making it more suitable for various applications in drug development and material science.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

methyl 4-[[3-[4-(trifluoromethyl)phenyl]propanoylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N2O3/c1-26-17(25)23-10-8-14(9-11-23)12-22-16(24)7-4-13-2-5-15(6-3-13)18(19,20)21/h2-3,5-6,14H,4,7-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUIYQXNOZNMTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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